Adenosine 5'-diphosphate

Platelet aggregation P2Y12 receptor pharmacology Hemostasis

ADP is the essential endogenous agonist for platelet P2Y1 and P2Y12 receptor studies, providing dual Gq/Gi activation at physiological EC50 (0.4–2.6 µM). Unlike ATP (a P2Y12 antagonist) or AMP (inactive at P2Y receptors), only native ADP delivers reproducible platelet aggregation. For P2Y12 antagonist screening, ADP is the gold-standard reference agonist. HPLC purity ≥95% minimizes ATP/AMP cross-contamination, critical for coupled enzymatic assays (adenylate kinase, pyruvate kinase). Cold-chain shipping maintains integrity—ADP degrades rapidly above 25°C under acidic conditions, unlike AMP or ATP.

Molecular Formula C10H15N5O10P2
Molecular Weight 427.2 g/mol
CAS No. 11062-03-6
Cat. No. B180500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-diphosphate
CAS11062-03-6
Synonyms5'-Pyrophosphate, Adenosine
Adenosine 5' Pyrophosphate
Adenosine 5'-Pyrophosphate
Adenosine Diphosphate
Adenosine Pyrophosphate
ADP
ADP, Magnesium
Diphosphate, Adenosine
Magnesium ADP
MgADP
Pyrophosphate, Adenosine
Molecular FormulaC10H15N5O10P2
Molecular Weight427.2 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyXTWYTFMLZFPYCI-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5'-diphosphate (ADP) Procurement Guide: Understanding the Core Adenine Nucleotide for Platelet Biology and Cellular Energy Research


Adenosine 5'-diphosphate (ADP; CAS 11062-03-6) is an endogenous purine ribonucleoside 5'-diphosphate that functions as a central metabolic intermediate and extracellular signaling molecule [1]. It occupies the critical middle position in the adenine nucleotide cascade (ATP ↔ ADP ↔ AMP), with a standard free energy of hydrolysis (ΔG°') of approximately -30.5 kJ/mol for ATP → ADP conversion [2]. ADP serves as a selective, high-efficacy agonist at platelet P2Y1 and P2Y12 purinergic receptors [3], a property that distinguishes it functionally from both ATP (which acts as a P2Y12 antagonist) and AMP (which is essentially inactive at P2Y receptors).

Adenosine 5'-diphosphate (ADP) Scientific Selection: Why Substituting ATP, AMP, or Nucleotide Analogs Compromises Experimental Validity


Attempts to substitute ADP with ATP, AMP, or stabilized nucleotide analogs introduce confounding variables that fundamentally alter experimental outcomes. ATP exhibits opposite pharmacological activity at the P2Y12 receptor—acting as an antagonist rather than an agonist [1]—while AMP fails to activate platelet P2Y receptors altogether [2]. Even among ADP analogs, 2-methylthio-ADP (2-MeSADP) displays >100-fold higher potency at P2Y12 [3] and ADPβS exhibits reduced potency coupled with altered stability profiles [4]. Furthermore, ADP undergoes rapid and complete thermal decomposition above 25°C under acidic conditions [5], whereas AMP maintains integrity under identical thermal stress, rendering storage and handling protocols non-interchangeable across the adenine nucleotide series. These differences are not merely quantitative variations in potency but reflect distinct receptor pharmacology, differential stability, and divergent biochemical roles that preclude generic substitution.

Adenosine 5'-diphosphate (ADP) Product-Specific Evidence: Quantified Differentiation Versus ATP, AMP, and Analogs


ADP Versus ATP: Opposing Pharmacological Activity at the Platelet P2Y12 Receptor

ADP functions as an agonist at the platelet P2Y12 receptor, whereas ATP acts as an antagonist. In functional assays using P2Y1 receptor-deficient mouse platelets expressing native P2Y12 receptors, ADP inhibited cAMP accumulation in a dose-dependent manner [1]. In contrast, after enzymatic regeneration with creatine phosphate/creatine phosphokinase (CP/CPK) to remove diphosphate contaminants, adenine triphosphate nucleotides lost all agonistic effect and behaved as antagonists of ADP (0.5 µM)-induced adenylyl cyclase inhibition, with ATP exhibiting an IC50 of 838 ± 610 µM [2].

Platelet aggregation P2Y12 receptor pharmacology Hemostasis Antiplatelet drug development

ADP Versus AMP: Complete Thermal Decomposition of ADP Above 25°C Under Acidic Conditions

Among the three adenosine phosphates, ADP exhibits intermediate thermal stability but undergoes complete decomposition at temperatures exceeding 25°C under acidic conditions (pH 4), whereas AMP maintains its structural integrity between 22°C and 55°C [1]. Quantitative 31P-NMR analysis revealed that ADP is completely decomposed at temperatures above 22–25°C under these conditions, hydrolyzing to AMP, phosphate, pyrophosphate, and other degradation products [2]. ATP begins to degrade at the same temperature range but does not reach complete decomposition as rapidly as ADP [3].

Nucleotide stability Storage conditions Prebiotic chemistry Analytical method development

ADP Versus 2-Methylthio-ADP (2-MeSADP): Potency Differential at the P2Y12 Receptor

ADP and its structural analogs inhibit cAMP accumulation at the P2Y12 receptor with a defined rank order of potency: 2-methylthio-ADP (2-MeSADP) >> ADP > Adenosine 5′-(β-thio)diphosphate (ADPβS) [1]. This rank order was established using both P2Y1 receptor-deficient mouse platelets and 1321 N1 astrocytoma cells stably expressing the human P2Y12 receptor [2]. 2-MeSADP exhibits >100-fold higher potency than native ADP at the P2Y12 receptor, with an EC50 of approximately 2 nM when expressed heterologously, compared to ADP's EC50 in the submicromolar to low micromolar range [3].

P2Y12 receptor Platelet pharmacology Nucleotide analog potency cAMP signaling

ADP Versus ATP: Species-Specific Platelet Aggregation EC50 Values

ADP-induced platelet aggregation in platelet-rich plasma (PRP) exhibits species-dependent potency that varies over a defined range. EC50 values for ADP across multiple species are: human, 0.4–2.6 µM; rabbit, 1.2 µM; rat, 0.27–2.6 µM; rhesus monkey, 0.5 µM; and dog, 0.31–1.63 µM [1]. These values provide a quantitative baseline for species selection in preclinical platelet studies and for cross-species translational pharmacology [2].

Platelet aggregation Species differences Preclinical pharmacology Translational research

ADP Versus ADPβS: Differential Signaling Efficacy in Immune Cell Activation

ADP and the phosphorothioate analog ADPβS exhibit differential efficacy in upregulating CD83 expression on human monocyte-derived dendritic cells. ADPβS alone was less potent for upregulation of CD83 than ATPγS and did not increase CD83 expression by dendritic cells stimulated with lipopolysaccharide (LPS) [1]. This differential signaling outcome demonstrates that the β-thio modification alters the functional signaling profile of ADP in immune cell activation pathways, despite both compounds interacting with P2Y receptors [2].

Immunology Dendritic cell biology P2Y receptor signaling Inflammation

ADP Analytical Specification: HPLC Purity ≥99.5% as a Procurement Quality Benchmark

Commercial ADP (CAS 58-64-0 for disodium salt; 11062-03-6 for free acid) is routinely supplied with HPLC purity specifications of ≥99.5% as verified by independent certificate of analysis . Representative batch analysis demonstrates HPLC purity of 99.64% to 99.96% with NMR confirmation of structural identity . This purity level ensures minimal contamination by ATP or AMP degradation products, which is critical given that ATP contamination would introduce P2Y12 antagonist activity and AMP contamination would represent inert mass without biological activity [1]. Storage specifications typically require -20°C powder storage for 3-year stability from date of receipt .

Analytical chemistry Quality control Procurement specification HPLC purity

Adenosine 5'-diphosphate (ADP) Optimal Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Platelet Aggregation Studies Requiring Physiological P2Y1/P2Y12 Agonism

ADP is the essential agonist for platelet aggregation assays requiring simultaneous activation of both P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) receptors at physiological concentrations. Based on established EC50 values of 0.4–2.6 µM in human PRP [1], ADP provides a reproducible activation stimulus that cannot be replicated by ATP (which antagonizes P2Y12) or AMP (which is inactive). For studies evaluating P2Y12 antagonists or antiplatelet agents, ADP serves as the gold-standard positive control agonist against which inhibitory potency is quantified [2].

Enzymatic Assays Involving Adenylate Kinase, Pyruvate Kinase, or Hexokinase

ADP functions as an essential substrate or product in coupled enzymatic assays, including adenylate kinase (2 ADP ↔ ATP + AMP), pyruvate kinase (phosphoenolpyruvate + ADP → pyruvate + ATP), and hexokinase (ATP + glucose → ADP + glucose-6-phosphate) reactions. ADP procurement with verified HPLC purity ≥99.5% ensures minimal cross-contamination with ATP or AMP , which is critical for accurate kinetic parameter determination and for maintaining the fidelity of ATP-regenerating or ATP-depleting systems in metabolic assays [3].

P2Y Receptor Pharmacological Profiling and Antagonist Screening

ADP is the preferred endogenous agonist for P2Y1 receptor studies, with EC50 values of 258 ± 40 nM in chick P2Y1 receptor systems expressed in Xenopus oocytes [4], and 7.5 µM in rat DRG sensory neuron excitability assays [5]. For P2Y12 antagonist screening, ADP (0.5 µM) serves as the reference agonist against which antagonist IC50 values are determined [6]. The use of native ADP rather than high-potency analogs like 2-MeSADP (EC50 ~2 nM) enables detection of subtle antagonist effects without the confounding influence of supraphysiological agonist potency [7].

Nucleotide Stability Studies Requiring Thermal Degradation Baselines

ADP serves as a reference compound for studies of nucleotide thermal stability and degradation kinetics. Under acidic conditions (pH 4), ADP undergoes complete decomposition above 22–25°C, contrasting with AMP's stability up to 55°C and ATP's partial degradation in the same temperature range [8]. This differential stability profile makes ADP procurement essential for prebiotic chemistry investigations, environmental nucleotide fate studies, and validation of cold-chain integrity during nucleotide transport and storage [9].

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